molecular formula C13H17ClO2 B7995587 4-n-Butoxy-3,5-dimethylbenzoyl chloride CAS No. 1443339-90-9

4-n-Butoxy-3,5-dimethylbenzoyl chloride

Cat. No.: B7995587
CAS No.: 1443339-90-9
M. Wt: 240.72 g/mol
InChI Key: YOMUZWJOBKEGRW-UHFFFAOYSA-N
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Description

4-n-Butoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and two methyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-n-butoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.

    Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Addition Reactions: Products include alcohols and ketones.

    Hydrolysis: The major product is 4-n-butoxy-3,5-dimethylbenzoic acid.

Scientific Research Applications

4-n-Butoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins or other biomolecules by acylation.

Comparison with Similar Compounds

4-n-Butoxy-3,5-dimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives:

    3,5-Dimethylbenzoyl chloride: Lacks the butoxy group, making it less hydrophobic.

    4-n-Butoxybenzoyl chloride: Lacks the methyl groups, affecting its steric properties.

    4-n-Butoxy-3-methylbenzoyl chloride: Has only one methyl group, altering its reactivity.

These comparisons highlight the unique structural features of this compound, which influence its chemical behavior and applications.

Properties

IUPAC Name

4-butoxy-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUZWJOBKEGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275824
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443339-90-9
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443339-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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